molecular formula C12H8FNO3 B6340967 5-(2-Fluorophenyl)-6-hydroxynicotinic acid, 95% CAS No. 1214353-27-1

5-(2-Fluorophenyl)-6-hydroxynicotinic acid, 95%

Cat. No. B6340967
CAS RN: 1214353-27-1
M. Wt: 233.19 g/mol
InChI Key: LNNWQASPBVGEQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2-Fluorophenyl)-6-hydroxynicotinic acid (5-FHPNA) is an organic compound that has a wide range of applications in the field of scientific research. It is a fluorinated derivative of nicotinic acid and is used as a precursor to synthesize a variety of compounds. 5-FHPNA is also known to possess a variety of biochemical and physiological properties, making it an important molecule for drug discovery and therapeutic applications.

Mechanism of Action

The mechanism of action of 5-(2-Fluorophenyl)-6-hydroxynicotinic acid, 95% is not well understood. However, it is known to interact with various enzymes and receptors in the body, leading to a variety of biochemical and physiological effects. For example, 5-(2-Fluorophenyl)-6-hydroxynicotinic acid, 95% has been shown to interact with the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine, a neurotransmitter involved in learning and memory.
Biochemical and Physiological Effects
5-(2-Fluorophenyl)-6-hydroxynicotinic acid, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the enzyme acetylcholinesterase, leading to an increase in the levels of acetylcholine in the brain. This can lead to improved learning and memory, as well as increased alertness and focus. In addition, 5-(2-Fluorophenyl)-6-hydroxynicotinic acid, 95% has been shown to have anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for a variety of diseases.

Advantages and Limitations for Lab Experiments

5-(2-Fluorophenyl)-6-hydroxynicotinic acid, 95% has several advantages for laboratory experiments. It is a relatively inexpensive compound and is easy to synthesize, making it a useful starting material for a variety of experiments. In addition, it has a wide range of biochemical and physiological effects, allowing it to be used in a variety of applications. However, it is important to note that 5-(2-Fluorophenyl)-6-hydroxynicotinic acid, 95% is a relatively new compound and the full range of its effects is not yet known. Therefore, it is important to use caution when using this compound in laboratory experiments.

Future Directions

Given the wide range of biochemical and physiological effects of 5-(2-Fluorophenyl)-6-hydroxynicotinic acid, 95%, there are a variety of potential future directions for research. One potential area of research is to further investigate the potential therapeutic applications of this compound. This could include examining the potential of 5-(2-Fluorophenyl)-6-hydroxynicotinic acid, 95% as a treatment for a variety of diseases, such as Alzheimer’s disease, Parkinson’s disease, and cancer. In addition, further research could be done to investigate the potential of 5-(2-Fluorophenyl)-6-hydroxynicotinic acid, 95% as an anti-inflammatory and antioxidant agent. Finally, further research could be done to investigate the potential of 5-(2-Fluorophenyl)-6-hydroxynicotinic acid, 95% as a drug delivery system, as it has been shown to interact with various enzymes and receptors in the body.

Synthesis Methods

5-(2-Fluorophenyl)-6-hydroxynicotinic acid, 95% can be synthesized by reacting 2-fluorobenzoic acid with hydroxyl amine hydrochloride in an acid-catalyzed reaction. The reaction is carried out in a solvent such as ethanol or methanol, at a temperature of around 80°C. The reaction is then followed by a distillation step to isolate the desired product.

Scientific Research Applications

5-(2-Fluorophenyl)-6-hydroxynicotinic acid, 95% has a wide range of applications in scientific research. It is used as a precursor for the synthesis of a variety of compounds, including 5-fluoro-2-hydroxybenzoic acid (5-FHB), which is used as a reagent in organic synthesis. 5-(2-Fluorophenyl)-6-hydroxynicotinic acid, 95% is also used as a starting material in the synthesis of a variety of pharmaceuticals and other compounds.

properties

IUPAC Name

5-(2-fluorophenyl)-6-oxo-1H-pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8FNO3/c13-10-4-2-1-3-8(10)9-5-7(12(16)17)6-14-11(9)15/h1-6H,(H,14,15)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNNWQASPBVGEQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=CNC2=O)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90673424
Record name 5-(2-Fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90673424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-Fluorophenyl)-6-hydroxynicotinic acid

CAS RN

1214353-27-1
Record name 5-(2-Fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90673424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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